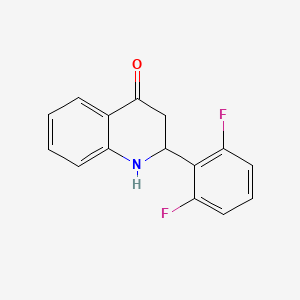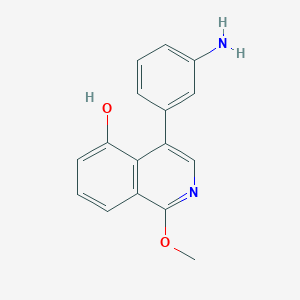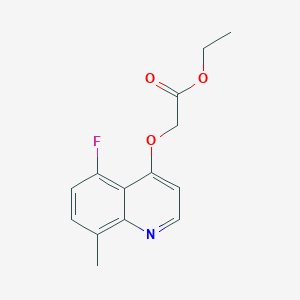
1,5-Dimethyl(1)benzothieno(2,3-g)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline is a heterocyclic compound that integrates a benzo and thieno ring fused with an isoquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethylbenzo[4,5]thieno[2,3-g]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of substituted benzaldehydes with thieno derivatives under specific conditions. For instance, a palladium-catalyzed coupling reaction followed by cyclization can be employed to construct the isoquinoline core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,5-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism by which 1,5-dimethylbenzo[4,5]thieno[2,3-g]isoquinoline exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the compound’s functional groups and overall structure. The pathways involved often relate to the inhibition of enzyme activity or interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[4,5]imidazo[2,1-a]isoquinoline: Similar in structure but contains an imidazole ring instead of a thieno ring.
Thieno[2,3-d]pyrimidine: Another thieno-fused heterocycle with different biological activities.
Uniqueness
1,5-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline is unique due to its specific fusion of benzo, thieno, and isoquinoline rings, which imparts distinct electronic and steric properties. These properties can be exploited to develop novel compounds with tailored biological activities and material properties .
Propriétés
Numéro CAS |
23436-73-9 |
|---|---|
Formule moléculaire |
C17H13NS |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
1,5-dimethyl-[1]benzothiolo[2,3-g]isoquinoline |
InChI |
InChI=1S/C17H13NS/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15/h3-9H,1-2H3 |
Clé InChI |
ZCVWAHUQQFAANM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CN=C(C2=CC3=C1SC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11856981.png)


![4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857001.png)




![11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11857036.png)
![2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol](/img/structure/B11857043.png)




